molecular formula C11H23NO3 B1485535 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-26-4

1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485535
CAS No.: 2201315-26-4
M. Wt: 217.31 g/mol
InChI Key: CGJHBYCQZFXHIT-UHFFFAOYSA-N
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Description

1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol is an organic compound with the molecular formula C11H23NO3 It is characterized by a cyclobutane ring substituted with a hydroxyl group and a bis(2-methoxyethyl)amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with bis(2-methoxyethyl)amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutanone+Bis(2-methoxyethyl)amineReducing Agent1-[Bis(2-methoxyethyl)amino]methylcyclobutan-1-ol\text{Cyclobutanone} + \text{Bis(2-methoxyethyl)amine} \xrightarrow{\text{Reducing Agent}} \text{this compound} Cyclobutanone+Bis(2-methoxyethyl)amineReducing Agent​1-[Bis(2-methoxyethyl)amino]methylcyclobutan-1-ol

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of N-substituted cyclobutanol derivatives.

Scientific Research Applications

1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
  • 1-{[Bis(2-ethoxyethyl)amino]methyl}cyclobutan-1-ol
  • 1-{[Bis(2-methoxyethyl)amino]methyl}cyclopentan-1-ol

Uniqueness: 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a bis(2-methoxyethyl)amino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-[[bis(2-methoxyethyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-14-8-6-12(7-9-15-2)10-11(13)4-3-5-11/h13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJHBYCQZFXHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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